3-Hydroxy-4-methylpyridine
Overview
Description
3-Hydroxy-4-methylpyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophoretic Separation : The separation of 2-, 3-, and 4-substituted methylpyridines, including 4-Methylpyridin-3-ol, using free solution capillary electrophoresis. The use of cationic surfactant to suppress electroosmotic flow improved separation (Wren, 1991).
Vibrational Spectrum Analysis : Investigation of the vibrational spectra of 3-methyl and 4-methylpyridine molecules using scaled quantum mechanical force field methodology (Tocón et al., 1998).
Molecular Structure and Vibrational Analysis : Experimental and computational studies on the vibrational spectra of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, including an investigation into hydrogen bond formation and charge transfer within the molecule (Krishnan et al., 2013).
Synthesis of Cognition Enhancer Drug Candidates : Efficient functionalization of 2-Fluoro-4-methylpyridine in the synthesis of cognition enhancer drug candidates, highlighting its potential in medicinal chemistry (Pesti et al., 2000).
Synthesis of Fluorescent Materials for OLEDs : Synthesis and characterization of 4'-aryl substituted 2,2':6',2''-terpyridine derivatives, including 4-methylpyridine, for potential use in blue fluorescent organic light emitting diodes (OLEDs) applications (Lakshmanan et al., 2015).
Chemical Vapor Deposition in Material Science : Utilization of bis-3-methylpyridine and bis-4-methylpyridine complexes in aerosol-assisted chemical vapor deposition to deposit CdS films, important in material science and engineering (Buckingham et al., 2017).
Development of Phytotoxic Products : Synthesis and phytotoxic activity studies of compounds derived from 4-hydroxy-6-methylpyridin-2(1H)-one, for potential use in agricultural chemistry (Demuner et al., 2009).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyridinols, a group to which 4-Methylpyridin-3-ol belongs, can react as ambident nucleophiles . This means they can react at both the oxygen and the nitrogen atoms, leading to a variety of products . This property could potentially allow 4-Methylpyridin-3-ol to interact with a range of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Some studies suggest that related compounds may have antioxidant effects . If 4-Methylpyridin-3-ol shares this property, it could potentially influence cell function by protecting cells from oxidative damage. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
4-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZXMYWGIJYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376563 | |
Record name | 4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-19-3 | |
Record name | 4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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